molecular formula C11H6Cl2N4 B3429079 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7190-81-0

6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3429079
CAS No.: 7190-81-0
M. Wt: 265.09 g/mol
InChI Key: KKQKNWMRZMYDFM-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is an organic compound known for its unique structure and properties It is a member of the triazolopyridazine family, characterized by a triazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of imidazole derivatives with chlorinated alkanes. One common method includes the use of hydrazine hydrate, acetonitrile, and ethanol as starting materials . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure stability and prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.

Properties

IUPAC Name

6-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-8-3-1-7(2-4-8)11-15-14-10-6-5-9(13)16-17(10)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQKNWMRZMYDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190524
Record name 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7190-81-0
Record name 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7190-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

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